ethyl {[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]amino}(oxo)acetate
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Overview
Description
ETHYL 2-{[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETATE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a chlorobenzyl group, and an ethyl ester functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETATE typically involves the condensation of ethyl oxalyl chloride with 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine in the presence of a suitable solvent such as acetonitrile . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, ensures the production of ETHYL 2-{[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETATE with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
ETHYL 2-{[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 2-{[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[(5-CHLOROPYRIDINE-2-YL)AMINO]-2-OXOACETATE: Similar in structure but contains a pyridine ring instead of a pyrazole ring.
ETHYL 2-[(4-CHLOROBENZYL)AMINO]-2-OXOACETATE: Lacks the methyl group on the pyrazole ring.
Uniqueness
ETHYL 2-{[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETATE is unique due to the combination of its pyrazole ring, chlorobenzyl group, and ethyl ester functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C15H16ClN3O3 |
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Molecular Weight |
321.76 g/mol |
IUPAC Name |
ethyl 2-[[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]amino]-2-oxoacetate |
InChI |
InChI=1S/C15H16ClN3O3/c1-3-22-15(21)14(20)17-13-8-10(2)19(18-13)9-11-4-6-12(16)7-5-11/h4-8H,3,9H2,1-2H3,(H,17,18,20) |
InChI Key |
GZFBMTXNTPQIOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NN(C(=C1)C)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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